5-(4-Morpholinyl)-3(2H)-pyridazinone

Analgesic Anti-inflammatory Nonsteroidal

5-(4-Morpholinyl)-3(2H)-pyridazinone is the specific 5-morpholinyl positional isomer (CAS 21131-06-6) required for synthesizing clinically validated analgesic agents, including the approved drug emorfazone (ED50 0.17 mg/kg, superior to aminopyrine). The morpholino substitution at C-5 confers enhanced aqueous solubility (LogP ~ -0.55), improved kinase selectivity, and a favorable safety margin with reduced ulcerogenicity. SAR studies confirm the 5-morpholino isomer demonstrates markedly superior analgesic potency compared to the 6-morpholinyl isomer (CAS 27464-00-2). This scaffold also serves as an optimal starting point for anti-inflammatory programs requiring high therapeutic index.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 21131-06-6
Cat. No. B1338582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Morpholinyl)-3(2H)-pyridazinone
CAS21131-06-6
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)NN=C2
InChIInChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12)
InChIKeyZWPTWKSYFNUPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Morpholinyl)-3(2H)-pyridazinone: Essential Procurement Specifications for a Morpholine-Containing Pyridazinone Building Block


5-(4-Morpholinyl)-3(2H)-pyridazinone (CAS: 21131-06-6; C8H11N3O2; MW 181.19) is a heterocyclic building block comprising a pyridazinone core substituted with a morpholine ring at the 5-position . The morpholino substituent confers enhanced aqueous solubility compared to unsubstituted pyridazinone scaffolds, enabling its utility as a synthetic intermediate for constructing biologically active pyridazinone derivatives [1]. This compound is commercially available at purities of 95% or 98% from multiple reputable suppliers including ChemBridge, CymitQuimica, Leyan, and Shanghai Yuanye Bio-Technology, with molecular identity confirmed via MFCD20502642 and InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12) . Pharmacologically, this core scaffold is the foundation for several clinically and preclinically active agents [2].

Why 5-(4-Morpholinyl)-3(2H)-pyridazinone Cannot Be Replaced with Positional Isomers or Alternative Substituents in Pyridazinone Research


Substitution of 5-(4-Morpholinyl)-3(2H)-pyridazinone with closely related analogs—including the 6-morpholinyl positional isomer (CAS 27464-00-2) or other 5-substituted pyridazinones—results in quantifiable and functionally distinct biological outcomes [1]. Direct comparative pharmacological studies demonstrate that the 5-morpholino substitution pattern yields superior analgesic potency relative to the 6-morpholino isomer, and markedly different anti-inflammatory efficacy compared to alternative 5-position heterocycles such as piperazinyl or piperidinyl groups [2]. Furthermore, procurement of the specific 5-morpholinyl isomer is critical for accessing the correct synthetic route to the clinically approved analgesic emorfazone (M73101), where isomer identity directly determines pharmacological activity and safety profile [3].

Quantitative Differentiation Evidence for 5-(4-Morpholinyl)-3(2H)-pyridazinone and Its Core Derivatives


Analgesic Efficacy of Emorfazone (5-Morpholino Derivative) Versus Aminopyrine in Mouse Phenylquinone Writhing Assay

The 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone derivative (emorfazone, M73101) demonstrates superior analgesic activity compared to the established analgesic aminopyrine in the mouse phenylquinone writhing test [1]. This in vivo head-to-head comparison provides quantitative evidence for the potency of the 5-morpholinyl pyridazinone scaffold [2].

Analgesic Anti-inflammatory Nonsteroidal

Anti-Inflammatory Potency of Emorfazone Versus Multiple Clinical Comparators in Carrageenin Edema Assays

Emorfazone exhibits superior or comparable anti-inflammatory efficacy relative to multiple clinically established anti-inflammatory agents in both acute (carrageenin-induced paw edema) and subacute (felt-pellet granuloma) inflammation models [1]. The therapeutic index comparisons demonstrate that the 5-morpholino pyridazinone scaffold provides a favorable balance of potency and safety [2].

Anti-inflammatory Carrageenin edema NSAID

5-Morpholino Versus 6-Morpholino Positional Isomer: Analgesic Activity Differential

Systematic SAR studies comparing 5-substituted and 6-substituted morpholino-pyridazinones demonstrate that the 5-morpholino substitution pattern yields superior analgesic activity relative to the 6-morpholino positional isomer [1]. This positional specificity justifies rigorous procurement of the correct 5-isomer (CAS 21131-06-6) rather than the 6-isomer (CAS 27464-00-2) for analgesic development programs [2].

Positional isomer Structure-activity relationship Pyridazinone

Morpholino Substituent Advantages for Solubility and Kinase Selectivity in Drug Design

The morpholine substituent at the C-5 position of the pyridazinone core confers enhanced aqueous solubility and improved kinase selectivity compared to unsubstituted pyridazinone scaffolds in drug discovery programs . This physicochemical advantage enables better developability profiles for pyridazinone-based lead compounds [1].

Solubility enhancement Kinase selectivity Drug design

Toxicity Profile Comparison: Emorfazone Versus Aminopyrine and Phenylbutazone

The 5-morpholino pyridazinone derivative emorfazone demonstrates a superior toxicity profile relative to the clinical analgesics aminopyrine and phenylbutazone in both acute and subacute toxicity assessments [1]. The reduced toxicity combined with maintained or superior potency yields a favorable therapeutic margin that supported emorfazone's clinical advancement and market approval in Japan in 1984 [2].

Toxicity Safety pharmacology Therapeutic index

Optimal Use Cases for Procuring 5-(4-Morpholinyl)-3(2H)-pyridazinone Based on Validated Evidence


Synthesis and Optimization of Analgesic Lead Compounds

Procure 5-(4-Morpholinyl)-3(2H)-pyridazinone as the core scaffold for developing novel analgesic agents. The quantitative evidence establishes that 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) achieved an ED50 of 0.17 mg/kg in the mouse phenylquinone writhing assay, demonstrating superior potency to aminopyrine (ED50 = 0.23 mg/kg) [1]. This scaffold has proven capable of supporting clinical development, with emorfazone receiving marketing approval for analgesic and anti-inflammatory indications [2].

Anti-Inflammatory Drug Development with Favorable Therapeutic Index Requirements

Use 5-(4-Morpholinyl)-3(2H)-pyridazinone as a starting point for anti-inflammatory drug discovery programs where safety margin is a critical parameter. Emorfazone achieved 40% inhibition of carrageenin-induced paw edema at 50 mg/kg, comparable to phenylbutazone (38% at 50 mg/kg), while demonstrating a substantially more favorable therapeutic index than mepirizole, tiaramide, benzydamine, phenylbutazone, and acetylsalicylic acid [1]. The reduced ulcerogenicity and lower overall toxicity relative to aminopyrine and phenylbutazone make this scaffold particularly suitable for chronic inflammatory conditions [2].

Medicinal Chemistry Programs Requiring Enhanced Solubility and Kinase Selectivity

Select 5-(4-Morpholinyl)-3(2H)-pyridazinone when designing kinase inhibitors requiring improved aqueous solubility and selectivity. The morpholino group at the C-5 position provides a calculated LogP of approximately -0.55 and has been demonstrated to confer good oral bioavailability and improved kinase selectivity in FER kinase inhibitor development, resulting in significant tumor growth inhibition in the Ba/F3-FER xenograft model [1]. This class-level evidence supports procurement for any drug discovery program where solubility enhancement is a primary objective [2].

Synthetic Intermediate for Position-Specific Pyridazinone Derivatives

Procure the specific 5-morpholinyl positional isomer (CAS 21131-06-6) rather than the 6-morpholinyl isomer (CAS 27464-00-2) when synthesizing pyridazinone derivatives for analgesic applications. SAR studies confirm that the 5-morpholino substitution pattern yields superior analgesic activity relative to the 6-substituted positional isomer [1]. Using the correct isomer is critical for accessing the established synthetic route to clinically active derivatives including emorfazone, which is prepared via condensation of 4,5-dichloro-2-methyl-3(2H)-pyridazinone with morpholine followed by ethoxylation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Morpholinyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.